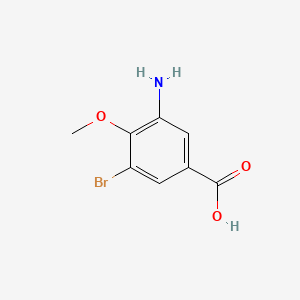3-Amino-5-bromo-4-methoxybenzoic acid
CAS No.: 954818-70-3
Cat. No.: VC4443754
Molecular Formula: C8H8BrNO3
Molecular Weight: 246.06
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 954818-70-3 |
|---|---|
| Molecular Formula | C8H8BrNO3 |
| Molecular Weight | 246.06 |
| IUPAC Name | 3-amino-5-bromo-4-methoxybenzoic acid |
| Standard InChI | InChI=1S/C8H8BrNO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,10H2,1H3,(H,11,12) |
| Standard InChI Key | RSTUHZJDZANQID-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1Br)C(=O)O)N |
Introduction
Structural Characteristics and Molecular Properties
The molecular formula of 3-amino-5-bromo-4-methoxybenzoic acid is C₈H₆BrNO₄, derived from benzoic acid (C₇H₆O₂) through the addition of functional groups. Key structural features include:
-
Amino group (-NH₂) at position 3: Enhances nucleophilicity and participation in hydrogen bonding.
-
Bromo group (-Br) at position 5: Introduces steric bulk and electrophilic reactivity.
-
Methoxy group (-OCH₃) at position 4: Acts as an electron-donating group, directing electrophilic substitution reactions.
-
Carboxylic acid (-COOH): Facilitates salt formation and coordination chemistry.
The interplay of these groups creates a polarized aromatic system, with the methoxy group directing further substitution to the ortho and para positions relative to itself. The bromine atom’s electronegativity further stabilizes intermediates in synthetic reactions .
Synthetic Pathways and Optimization
Nitration and Reduction for Amino Group Installation
The brominated intermediate undergoes nitration at position 3 using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). Subsequent reduction of the nitro (-NO₂) group to an amino (-NH₂) group is achieved via catalytic hydrogenation (H₂/Pd-C) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) .
Critical parameters:
Oxidation of Aldehyde Intermediates
An alternative route involves oxidizing a substituted benzaldehyde to the corresponding carboxylic acid. For instance, 2-bromo-5-hydroxy-4-methoxybenzaldehyde is oxidized to 2-bromo-5-hydroxy-4-methoxybenzoic acid using sodium chlorite (NaClO₂) and sulfamic acid (NH₂SO₃H) in a water/acetone system . Adapting this method for 3-amino substitution could involve protecting the amino group during oxidation.
Optimized oxidation conditions:
-
Reagents: NaClO₂ (1.5 equiv), NH₂SO₃H (1.2 equiv)
-
Solvent: Acetone/water (4:1 v/v)
-
Temperature: −10–20°C
Comparative Analysis of Related Compounds
The biological and chemical profiles of 3-amino-5-bromo-4-methoxybenzoic acid can be inferred from structurally similar molecules:
Key observations:
-
Amino group presence: Correlates with enhanced biological activity (e.g., antimicrobial effects) .
-
Methoxy group position: Influences regioselectivity in further substitutions .
Challenges and Future Perspectives
-
Stereoelectronic Effects: The methoxy group’s electron-donating nature may hinder electrophilic substitutions at certain positions, necessitating protective strategies.
-
Solubility Limitations: The compound’s poor aqueous solubility could impede biological testing, prompting derivatization (e.g., ester or amide formation).
-
Scalability: Industrial-scale synthesis requires optimizing bromination and reduction steps to minimize waste and improve yields .
Future research should prioritize:
-
Structure-activity relationship (SAR) studies to elucidate the impact of substituent positions.
-
Green chemistry approaches for bromination and oxidation steps, such as using ionic liquids or microwave-assisted synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume